Semaxanib
Description
Historical Context and Development as a Research Compound
Semaxanib, codenamed SU5416, is a synthetic compound developed by the biotechnology company SUGEN Inc. as a potential cancer therapeutic. wikipedia.org Its design was centered on the principle of inhibiting angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. researchgate.net this compound was identified from a large-scale screening of potential inhibitors of phosphotyrosine kinases and was specifically developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase, known as Flk-1/KDR (VEGFR-2). nih.govnih.gov
The development of this compound progressed through preclinical studies and into clinical trials. nih.gov In August 1998, a patent was issued to Sugen that covered a family of inhibitory compounds including SU5416 for the treatment of various diseases, including cancer. nih.gov However, in February 2002, Pharmacia, which had acquired Sugen, announced the premature termination of Phase III clinical trials. wikipedia.orgncats.io These trials were investigating this compound for the treatment of advanced colorectal cancer, but they were halted due to discouraging results regarding its efficacy. wikipedia.org
Following the discontinuation of its clinical development for cancer treatment, further development of the drug was halted, especially with the prospect of next-generation tyrosine kinase inhibitors. wikipedia.org A related compound, SU11248 (sunitinib), was further developed by Sugen and subsequently by Pfizer, eventually receiving FDA approval for treating renal carcinoma. wikipedia.org Despite its failure in clinical trials, this compound (as SU5416) found a new and significant role in academic research. When administered to rodents in combination with chronic hypoxia, SU5416 was found to induce severe pulmonary hypertension. wikipedia.org This discovery led to the development of widely used animal models, such as the Sugen/Hypoxia (SuHx) mouse and rat models, which are instrumental in studying the pathophysiology of pulmonary arterial hypertension. wikipedia.org
Naming Conventions and Chemical Classifications in Scientific Literature
In scientific and academic literature, this compound is referred to by several names and is classified based on its chemical structure and mechanism of action. Its most common research code is SU5416. wikipedia.org Chemically, it is classified as an oxindole, specifically a derivative of 3-methyleneoxindole, and is also a member of the pyrrole (B145914) class of compounds. invivochem.comnih.gov Functionally, it is categorized as a tyrosine kinase inhibitor, an antineoplastic agent, and an angiogenesis inhibitor. nih.govinvivochem.com
| Category | Identifier |
|---|---|
| International Nonproprietary Name (INN) | This compound |
| Research Code Name | SU5416 |
| Synonyms | semoxind, Sugen 5416 |
| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one |
| Chemical Formula | C15H14N2O |
| CAS Number | 194413-58-6 |
| Chemical Class | Oxindole, Pyrrole, Quinolone derivative |
| Functional Class | Tyrosine-kinase inhibitor, Angiogenesis inhibitor, VEGF receptor antagonist |
Significance of Vascular Endothelial Growth Factor (VEGF) Pathway Targeting in Disease Research
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. researchgate.net This process is fundamental not only for normal physiological functions like embryonic development, wound healing, and bone formation but is also a critical event in the growth and spread of cancerous tumors. nih.govnih.gov For tumors to grow beyond a minimal size, they must develop their own blood supply to receive necessary oxygen and nutrients. nih.gov This "angiogenic switch" is largely mediated by the overexpression of pro-angiogenic factors like VEGF by tumor cells. nih.govdovepress.com
The VEGF family consists of multiple ligands and their corresponding receptors, which are receptor tyrosine kinases (RTKs). researchgate.net this compound specifically targets VEGFR-2 (Flk-1/KDR), a high-affinity receptor for VEGF. nih.gov The binding of VEGF to its receptor triggers a cascade of downstream signaling pathways, such as the PI3 kinase-Akt and the protein kinase C-Raf–Mek-Erk pathways. nih.gov These pathways collectively promote endothelial cell proliferation, migration, survival, and vascular permeability, all essential steps in forming new blood vessels. researchgate.netnih.gov
Given the central role of VEGF in tumor angiogenesis, targeting this pathway became a rational and highly pursued strategy in cancer drug development. researchgate.net The goal of anti-VEGF therapies is to inhibit neovascularization, thereby starving the tumor of its blood supply and impeding its growth and ability to metastasize. nih.gov this compound was one of the early small molecule inhibitors designed to selectively block the ATP binding site in the tyrosine kinase domain of VEGFR-2, thereby preventing the receptor's activation and downstream signaling. nih.govcancer.gov While this compound itself did not achieve clinical success, its development and the research surrounding it helped validate the VEGF pathway as a crucial therapeutic target, paving the way for other successful anti-angiogenic drugs like bevacizumab and sunitinib. wikipedia.orgdovepress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-58-6, 204005-46-9 | |
| Record name | Semaxanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Semaxanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 5416 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SEMAXANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular Mechanisms and Target Engagement of Semaxanib
Downstream Signaling Pathway Modulation
Influence on MAPK and PI3K/Akt Pathways
The activation of VEGFR2, a central component of the VEGF signaling pathway, initiates a cascade of intracellular events that include the dimerization and phosphorylation of its intracellular domains abcam.com. This phosphorylation subsequently triggers downstream signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways abcam.com. Semaxanib has been shown to inhibit MAP kinase activity nih.gov. Furthermore, research indicates that SU5416 (this compound) can inhibit the expression of VEGF and HIF-1alpha by influencing the PI3K/AKT/p70S6K1 signaling pathway abmole.com. The activation of the PI3K/Akt pathway in tumor cells is known to promote VEGF synthesis and the production of other angiogenic factors researchgate.netdrugbank.com. Therefore, this compound's inhibition of VEGFR2, a key upstream activator, indirectly impacts these crucial downstream signaling cascades abcam.comresearchgate.netdrugbank.com.
Modulation of Other Receptor Tyrosine Kinases
Beyond its primary target, VEGFR2, this compound also demonstrates modulatory effects on the activity of other receptor tyrosine kinases selleckchem.comresearchgate.netncats.io.
This compound functions as an inhibitor of Platelet-Derived Growth Factor Receptor beta (PDGFRβ) selleckchem.comebi.ac.ukbiorbyt.comdcchemicals.comresearchgate.netciteab.comguidetopharmacology.org. While its potency against VEGFR2 is high, this compound is approximately 20-fold less potent in inhibiting PDGFRβ selleckchem.combiorbyt.comtargetmol.comdcchemicals.com. Specifically, in NIH 3T3 cells overexpressing the human PDGFRβ, this compound inhibited PDGF-dependent autophosphorylation with an IC50 of 20.3 µM selleckchem.comtargetmol.comdcchemicals.com.
This compound is also known to inhibit the phosphorylation of the stem cell factor receptor tyrosine kinase, c-Kit nih.govmedkoo.comcancer.govselleckchem.comresearchgate.netncats.ioguidetopharmacology.org. This inhibitory effect has been observed in various cellular contexts, including acute myelogenous leukemia cells where c-Kit is frequently expressed nih.govmedkoo.comcancer.gov. Studies in MO7E cells, a human myeloid leukemia cell line, have demonstrated that this compound dose-dependently inhibits the tyrosine autophosphorylation of c-Kit when induced by stem cell factor (SCF) nih.gov. The inhibitory concentration (IC50) for this effect ranged from 0.1 to 1 µM nih.gov. Additionally, this compound was found to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key signaling event downstream of c-Kit activation, also in a dose-dependent manner nih.gov.
Data Tables
The following tables summarize key research findings regarding this compound's inhibitory activities.
Table 1: this compound's Inhibitory Potency on Receptor Tyrosine Kinases
| Receptor Tyrosine Kinase | IC50 (µM) | Selectivity Note | Reference |
| VEGFR2 (Flk-1/KDR) | 1.23 | Potent and selective | selleckchem.combiorbyt.comtargetmol.comdcchemicals.com |
| PDGFRβ | 20.3 | 20-fold less selective than VEGFR2 | selleckchem.comtargetmol.comdcchemicals.com |
| c-Kit | 0.1 - 1 | Dose-dependent inhibition of autophosphorylation | nih.gov |
| FGFR | >100 | No inhibition | selleckchem.combiorbyt.comtargetmol.comdcchemicals.com |
| InsR | >100 | No inhibition | selleckchem.combiorbyt.comtargetmol.comdcchemicals.com |
| EGFR | >100 | No inhibition | selleckchem.combiorbyt.comtargetmol.comdcchemicals.com |
Table 2: this compound's Influence on Downstream Signaling Pathways and Mitogenesis
| Pathway/Process | Effect of this compound | Reference |
| MAPK pathway | Inhibition of MAP kinase activity | nih.gov |
| PI3K/Akt pathway | Indirect influence via VEGFR2 inhibition; inhibits VEGF and HIF-1alpha expression through PI3K/AKT/p70S6K1 pathway | abcam.comabmole.comdrugbank.com |
| VEGF-driven mitogenesis | Dose-dependent inhibition (IC50: 0.04 µM) | selleckchem.comtargetmol.com |
| FGF-driven mitogenesis | Inhibition (IC50: 50 µM) | selleckchem.comtargetmol.com |
| SCF-induced proliferation (MO7E cells) | Inhibition (IC50: 0.1 µM) | nih.gov |
Preclinical Research Paradigms and Findings
In Vitro Angiogenesis Models and Assays
In vitro studies are instrumental in elucidating the direct cellular and molecular effects of anti-angiogenic compounds. Semaxanib has been a subject of numerous such investigations, focusing on its impact on endothelial cell behavior.
This compound acts as a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), also known as Flk-1/KDR. nih.govnih.govmedkoo.comnih.govorthobullets.comselleckchem.comcancer.gov It reversibly inhibits ATP binding to the tyrosine kinase domain of VEGFR2. nih.govmedkoo.com This inhibition leads to a reduction in VEGF-dependent mitogenesis and migration of human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govmedkoo.comselleckchem.comoup.comaacrjournals.org Notably, this compound has been shown to selectively inhibit these endothelial cell functions without directly impeding the growth of various tumor cells in tissue culture systems, underscoring its specific anti-angiogenic mechanism. nih.govoup.com Beyond VEGF, this compound also inhibits FGF-driven mitogenesis, albeit at a higher concentration. selleckchem.com
The inhibitory concentrations (IC50) for this compound's effects on key receptor phosphorylation and mitogenesis have been reported:
| Target/Assay | IC50 (µM) | Reference |
| VEGFR(Flk-1/KDR) | 1.23 | medkoo.comselleckchem.com |
| Flk-1 receptor phosphorylation (NIH 3T3 cells) | 1.04 | selleckchem.com |
| PDGF-dependent autophosphorylation (NIH 3T3 cells) | 20.3 | selleckchem.com |
| VEGF-driven mitogenesis | 0.04 | selleckchem.com |
| FGF-driven mitogenesis | 50 | selleckchem.com |
This compound has also shown minimal effect on the in vitro growth of several tumor cell lines, including C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, and SF767T glioma cells, with IC50 values exceeding 20 µM. selleckchem.com
Endothelial tube formation assays are a standard in vitro technique used to evaluate angiogenic activity. atsjournals.orgatsjournals.org this compound has been demonstrated to disrupt endothelial tube formation. In studies utilizing rat pulmonary microvascular endothelial cells (RA-6011) and human umbilical vein endothelial cells (HUVEC), the presence of this compound significantly impaired the ability of these cells to form capillary-like structures. atsjournals.orgatsjournals.orgebi.ac.ukoncohemakey.com This disruption is a direct consequence of its anti-angiogenic properties, as it interferes with the cellular reorganization necessary for network formation. atsjournals.orgatsjournals.org
In Vivo Antiangiogenic Efficacy in Animal Models
Beyond in vitro observations, the anti-angiogenic efficacy of this compound has been validated in various in vivo animal models, primarily focusing on its impact on tumor growth, vascular density, and metastasis.
Preclinical tumor xenograft models have consistently confirmed that this compound treatment leads to the inhibition of tumor growth. nih.govnih.govorthobullets.comselleckchem.comoup.com Systemic administration of this compound at non-toxic doses significantly inhibited the growth of numerous human tumor cell lines when grown as subcutaneous xenografts in mice. nih.govselleckchem.comoup.com This effect suggests the involvement of a paracrine pathway, consistent with an angiogenesis-dependent mechanism, rather than direct cytotoxicity to tumor cells. nih.gov
For instance, studies have shown that this compound can achieve over 85% inhibition of subcutaneous tumor growth in A375 melanoma xenografts with daily intraperitoneal administration. selleckchem.com It exhibited broad-spectrum anti-tumor activity, significantly inhibiting the subcutaneous growth of 8 out of 10 tested tumor lines, including A431, Calu-6, C6, LNCAP, EPH4-VEGF, 3T3HER2, 488G2M2, and SF763T cells. selleckchem.com The anti-tumor effect of this compound was often accompanied by the appearance of pale, white tumors upon resection from drug-treated animals, visually supporting its anti-angiogenic property. nih.govoup.com
A hallmark of anti-angiogenic agents is their ability to reduce the vascular support for tumors. Preclinical xenograft models treated with this compound have demonstrated a reduction in vascular density within tumors and a decrease in the number of metastases. nih.govnih.govnih.gov In a rat glioma model, this compound treatment led to a reduction in the density and permeability of vessels within the glioma, which could be monitored by videomicroscopy. orthobullets.com Furthermore, this compound has been shown to significantly reduce both the total and functional vascular density of the tumor microvasculature. selleckchem.com
In a mouse model of invasive lobular breast cancer, combined targeting of the endoglin and VEGF pathways with this compound (SU5416) and an endoglin-neutralizing antibody (TRC105) decreased tumor vascular density. ebi.ac.uk While the combination did not affect tumor volume, it resulted in a strong inhibition of metastatic spread, highlighting the role of angiogenesis in metastasis. ebi.ac.uk
Beyond oncology, this compound's anti-angiogenic properties have been explored in other disease contexts:
Pulmonary Arterial Hypertension (PAH): this compound (SU5416), in combination with chronic exposure to hypoxia, is an established method to induce severe pulmonary hypertension in mice and rats. This model is widely used in PAH research and results in the formation of plexiform lesions similar to those observed clinically. wikipedia.orgatsjournals.org
Zebrafish Angiogenesis Model: this compound has been utilized in zebrafish angiogenesis models. Studies have shown that combined targeting of the endoglin and VEGF pathways with SU5416 can increase anti-angiogenic effects in this model. ebi.ac.uk However, it is noted that this compound can also induce severe abnormalities and toxicity in zebrafish embryos in addition to its angiogenic inhibition. researchgate.net
Rat Glioma Model: The anti-angiogenic activity of this compound was demonstrated in a rat glioma model, where it reduced the density and permeability of tumor vessels. orthobullets.com
Intracerebral Hemorrhage (ICH) in Mice: In a study on intracerebral hemorrhage in mice, this compound (SU5416) was used to reverse the beneficial effects of Cinnamaldehyde (BYHWD) on neurological recovery and angiogenesis, further supporting its anti-angiogenic action in the context of brain injury. ebi.ac.uk
Investigations into Drug Resistance Mechanisms in Preclinical Settings
Drug resistance represents a significant challenge in cancer therapy, including treatments involving tyrosine kinase inhibitors (TKIs) like this compound. In preclinical settings, several mechanisms contributing to resistance against TKIs have been identified. These include mutations within the target kinase, activation of redundant signaling pathways, and mechanisms related to drug pharmacokinetics such as drug efflux mediated by transporter proteins and lysosomal sequestration mdpi.comwjgnet.com.
Specifically concerning antiangiogenic compounds such as this compound, the intrinsic redundancy of signaling mechanisms associated with the angiogenic process itself can confer tumor resistance when the compound primarily targets a single pathway nih.gov. This suggests that tumors may adapt by activating alternative pro-angiogenic pathways to bypass the inhibition of VEGFR2. Furthermore, in the broader context of this compound's development, the activation of inflammasomes has been identified as a challenge in preclinical investigations. This activation, observed in differentiated human macrophage cell lines (THP-1 cells), could contribute to immune-related adverse events, which might influence the therapeutic window and potential for resistance mechanisms in a complex biological environment ontosight.ai.
Combinatorial Preclinical Strategies
The emergence of drug resistance and the inherent complexity of cancer biology have driven preclinical research towards combinatorial therapeutic strategies to enhance efficacy and overcome resistance. Anti-angiogenesis therapies, including those involving this compound, have been extensively investigated in preclinical models in combination with more traditional cytotoxic therapies, such as chemotherapy and radiation nih.gov. The rationale behind these combinations is to target distinct pathways essential for tumor growth and survival, thereby achieving synergistic effects and potentially circumventing resistance mechanisms.
One key preclinical strategy involves combining this compound with other protein tyrosine kinase (PTK) inhibitors that target different oncogenic pathways. For instance, the concept of developing drugs that target the epidermal growth factor receptor (EGFR) along with other PTKs, such as VEGFR (targeted by this compound) and KIT, has been explored to achieve multi-drug synergy snmjournals.org. This approach aims to simultaneously inhibit multiple receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Preclinical studies have shown that inhibiting multiple targets can lead to more profound anti-tumor effects compared to monotherapy. While specific detailed quantitative data tables for preclinical combinatorial efficacy of this compound were not found in the provided snippets, the principle of combining anti-angiogenic agents with other cytotoxic or targeted therapies in preclinical models is well-established nih.govsnmjournals.org.
General preclinical strategies to overcome TKI resistance, which could be applied to this compound, also include the development of novel drug delivery systems, such as nanoparticles. These nanoparticles can be engineered to bypass resistance mechanisms related to limited drug influx or increased efflux, and they offer the potential to deliver multiple TKIs simultaneously, targeting various pathways within a single delivery system mdpi.com.
Clinical Development and Research Outcomes
Early Phase Clinical Trials and Safety Profiles
Early clinical investigations of Semaxanib primarily focused on establishing its pharmacokinetic and pharmacodynamic profiles in patients with advanced malignancies. These studies were crucial for understanding how the drug behaved within the human body and its biological effects at a molecular level. This compound was typically administered via fixed-rate intravenous infusion twice weekly nih.govnih.gov. Patients often received premedication, including chlorpheniramine, dexamethasone, and ranitidine, to mitigate potential hypersensitivity reactions associated with the excipient Cremophor® nih.gov.
Dose Escalation Studies and Pharmacodynamic Endpoints
Phase I clinical trials for this compound involved dose escalation to determine suitable dose levels for further development. In one such study, sequential cohorts of three patients were treated with this compound at escalating doses of 48, 65, 85, 110, and 145 mg/m² nih.govnih.gov. An additional dose level of 190 mg/m² was also explored after a two-week lead-in period at a lower dose nih.govnih.gov. The 145 mg/m² dose level was subsequently recommended for future studies nih.govnih.gov.
Pharmacodynamic assessments in these early trials utilized dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to evaluate changes in tumor vascular permeability nih.govnih.gov. However, these studies did not reveal reproducible changes in DCE-MRI endpoints nih.govnih.gov. Similarly, serial assessments of vascular endothelial growth factor (VEGF) levels in a cohort of patients receiving 145 mg/m² did not show a statistically significant treatment-related change nih.govnih.gov. In another Phase I study combining this compound with cisplatin (B142131) and irinotecan (B1672180) in solid tumors, ¹⁸fluorodeoxyglucose-positron emission tomography (¹⁸FDG-PET) responses were documented, but these did not correlate with responses based on the Response Evaluation Criteria in Solid Tumors (RECIST) karger.comresearchgate.net.
Table 1: Summary of this compound Dose Escalation and Pharmacodynamic Endpoints in Phase I Studies
| Study Type | Dose Levels (mg/m²) | Pharmacodynamic Assessment | Key Findings |
| Phase I (Solid Tumors) nih.govnih.gov | 48, 65, 85, 110, 145, 190 | DCE-MRI (vascular permeability) | No reproducible changes in DCE-MRI endpoints nih.govnih.gov. No statistically significant change in VEGF levels at 145 mg/m² nih.govnih.gov. |
| Phase I (Solid Tumors with Cisplatin/Irinotecan) karger.comresearchgate.net | 65, 85 | ¹⁸FDG-PET, ¹⁵O-H₂O-PET | ¹⁸FDG-PET responses observed but did not predict RECIST response karger.comresearchgate.net. |
Pharmacokinetic Characteristics in Clinical Studies
Pharmacokinetic data for this compound were gathered from multiple Phase I and Phase II investigations nih.gov. This compound demonstrated linear pharmacokinetics up to a dose of 145 mg/m² nih.govnih.gov. It exhibited a large volume of distribution and rapid clearance from the body nih.govnih.gov. The elimination half-life was reported to be approximately 50 minutes in one study nih.gov, while another noted a mean terminal half-life of 1.3 (± 0.31) hours nih.gov. A notable observation was the significant degree of interpatient variability in pharmacokinetic parameters nih.govnih.gov. Furthermore, pharmacokinetic studies indicated an induction in the metabolism of this compound within the initial weeks of therapy nih.gov. When this compound was coadministered with other agents, such as irinotecan, fluorouracil, and leucovorin (IFL regimen), its pharmacokinetics were not significantly altered researchgate.net. Similarly, in combination with thalidomide (B1683933), this compound's pharmacokinetic parameters remained comparable to those observed in single-agent studies, suggesting an absence of major drug-drug interactions affecting its exposure nih.gov.
Table 2: Summary of this compound Pharmacokinetic Characteristics
| Characteristic | Finding | Source |
| Linearity | Linear up to 145 mg/m² | nih.govnih.gov |
| Volume of Distribution | Large | nih.govnih.gov |
| Clearance | Rapid | nih.govnih.gov |
| Elimination Half-life (t½) | ~50 minutes nih.gov; 1.3 (± 0.31) hours nih.gov | nih.govnih.gov |
| Variability | Significant interpatient variability | nih.govnih.gov |
| Metabolism | Induction observed within first weeks of therapy | nih.gov |
| Drug-Drug Interactions | Not altered by IFL regimen researchgate.net; Not altered by thalidomide nih.gov | nih.govresearchgate.net |
Efficacy Assessment in Targeted Malignancies
This compound's efficacy was evaluated across various cancer types, with particular focus on colorectal carcinoma, metastatic melanoma, and other solid tumors.
Colorectal Carcinoma Studies
This compound was extensively investigated for its potential in treating colorectal carcinoma. Early Phase I/II studies showed some encouraging signs. For instance, a study combining SU-5416 (85 or 145 mg/m² twice weekly) with fluorouracil and leucovorin in patients with untreated metastatic colon cancer reported a response rate of 36%, with a time to progression of 9 months, a time to failure of 8.5 months, and a median survival of 22.6 months nih.gov. A pilot study involving this compound with fluorouracil and leucovorin in previously untreated advanced colorectal cancer patients also indicated objective tumor responses and a median survival exceeding 23 months, suggesting improved efficacy compared to standard fluorouracil-leucovorin therapy orthobullets.com.
However, a randomized comparison trial of this same regimen did not demonstrate a statistically significant clinical benefit orthobullets.com. A Phase I study evaluating escalating doses of this compound in combination with irinotecan in advanced colorectal carcinoma patients found that both agents could be administered at their full single-agent recommended doses without significant toxicity. Among nine evaluable patients, two achieved a partial response, and three had stable disease, indicating signs of clinical activity oup.comnih.gov. Despite these early observations, Phase III clinical trials for this compound in advanced colorectal cancer were prematurely terminated in February 2002 due to discouraging results, leading to the discontinuation of further development in this indication wikipedia.orgchemeurope.comwikidoc.orgkarger.com.
Table 3: Efficacy Outcomes in Colorectal Carcinoma Studies
| Study Type / Regimen | Patient Population | Response Rate | Time to Progression | Time to Failure | Median Survival | Notes |
| SU-5416 + Fluorouracil/Leucovorin nih.gov | Untreated metastatic colon cancer | 36% | 9 months | 8.5 months | 22.6 months | |
| This compound + Fluorouracil/Leucovorin (Pilot) orthobullets.com | Previously untreated advanced colorectal cancer | Objective responses observed | Not specified | Not specified | >23 months | Suggested improved efficacy vs. standard therapy orthobullets.com. |
| This compound + Irinotecan (Phase I) oup.comnih.gov | Advanced colorectal carcinoma | 2/9 Partial Response; 3/9 Stable Disease | Not specified | Not specified | Not specified | Combination showed signs of clinical activity oup.comnih.gov. |
Metastatic Melanoma Research
This compound was also investigated in the context of metastatic melanoma. Phase II data for SU-5416 in patients with metastatic melanoma were reported, showing one stable disease and one mixed response, which supported further investigation of the drug in this patient population nih.gov. A subsequent Phase II study specifically evaluated the combination of this compound (145 mg/m² intravenously twice-weekly) and thalidomide in patients with metastatic melanoma who had failed prior therapies nih.gov. Among ten patients evaluable for response in this study, one complete response was observed, lasting 20 months, and one partial response, lasting 12 months nih.gov. Additionally, four patients achieved stable disease, with durations ranging from 2 to 10 months nih.gov.
Table 4: Efficacy Outcomes in Metastatic Melanoma Research
| Study Type / Regimen | Patient Population | Response | Duration of Response/Stable Disease |
| SU-5416 (Phase II) nih.gov | Metastatic melanoma | 1 Stable Disease, 1 Mixed Response | Not specified |
| This compound + Thalidomide (Phase II) nih.gov | Metastatic melanoma (failed prior therapy) | 1 Complete Response, 1 Partial Response, 4 Stable Disease | CR: 20 months; PR: 12 months; SD: 2-10 months |
Solid Tumors Investigations
Beyond colorectal cancer and melanoma, this compound was explored in broader solid tumor populations. In one Phase I study, this compound was evaluated in patients with treatment-refractory solid tumors nih.govnih.gov. Another Phase I study combined this compound with weekly cisplatin and irinotecan in patients with advanced solid tumors. In this study, one partial response was observed at the higher dose level of this compound (85 mg/m²) karger.comresearchgate.net. However, the study concluded that this compound at 65 mg/m² twice weekly in combination with cisplatin and irinotecan weekly was well tolerated but did not show evidence of significant clinical activity karger.com.
Table 5: Efficacy Outcomes in Other Solid Tumors Investigations
| Study Type / Regimen | Patient Population | Objective Response Rate | Median Progression-Free Survival | Median Overall Survival |
| This compound + Cisplatin/Irinotecan (Phase I) karger.comresearchgate.net | Advanced solid tumors | 1 Partial Response (at 85 mg/m²) | Not specified | Not specified |
| This compound (Phase II) researchgate.net | Soft tissue sarcomas | 0% | 1.8 months | 22.8 months |
Challenges and Limitations in Clinical Translation
Discontinuation of Phase III Trials and Reasons
Despite its discontinuation, this compound had been extensively investigated, with nearly 2,000 patients treated, and over 1,500 receiving recommended Phase II doses, often in combination with various cytotoxic chemotherapy regimens. cancernetwork.com While some preclinical studies indicated additive activity with 5-fluorouracil (B62378) (5-FU), this did not translate into satisfactory clinical outcomes in later stages. cancernetwork.com Furthermore, the administration of this compound presented challenges, as its cremophor-based formulation necessitated paclitaxel-like premedication. cancernetwork.com Common dose-limiting toxicities observed during trials included severe headaches and projectile nausea and vomiting, although these were generally reversible. cancernetwork.com
Issues of Transient Target Inhibition
A significant factor contributing to the limited efficacy of this compound was the issue of transient target inhibition. While Phase I studies indicated that the recommended dose levels could achieve systemic concentrations capable of inhibiting the target and tumor growth in preclinical models, this inhibition was often transient. nih.gov Effective therapeutic angiogenesis inhibition is believed to require continuous suppression of critical pathways. nih.gov
Pharmacokinetic studies revealed that SU5416 exhibited linear pharmacokinetics up to 145 mg/m², characterized by a large volume of distribution and rapid clearance. nih.gov A new assay, which became available after the initiation of Phase III trials, demonstrated that while SU5416 effectively inhibited VEGF receptor activity for approximately 4 hours, its activity subsequently declined rapidly. cancernetwork.com This transient effect contrasted with the assumption of 72-hour activity that underpinned the twice-weekly dosing schedule in Phase II studies. cancernetwork.com Consequently, pharmacodynamic studies in human tumors showed minimal direct antiangiogenic effects on the tumor vasculature, potentially attributable to incomplete VEGFR-2 inhibition, a short plasma half-life, or inadequate drug concentration within the tumors. nih.govkarger.comaacrjournals.org
Intrinsic Redundancy of Angiogenic Signaling
The intrinsic redundancy within angiogenic signaling pathways played a crucial role in the development of tumor resistance to this compound. This compound primarily targets the VEGFR2, a key component of the VEGF pathway. wikipedia.orgwikidoc.orgmedkoo.comnih.govebi.ac.uk However, angiogenesis is a complex process involving multiple pro-angiogenic factors and signaling cascades. When one pro-angiogenic pathway is inhibited, alternative pathways can become activated, compensating for the blocked target and allowing tumors to continue developing their blood supply. nih.govebi.ac.uknih.govmdpi.comnih.govaimsciences.orgahajournals.orgmdpi.comspandidos-publications.comresearchgate.net
Research has shown that following VEGF inhibition, there can be an upregulation of other pro-angiogenic signals, such as increased endoglin signaling in patient samples. ebi.ac.uknih.govmdpi.comresearchgate.net This compensatory mechanism can limit the effectiveness of agents like this compound that primarily act on a single target. Studies suggest that combination therapies that target multiple angiogenic pathways, such as both endoglin and VEGF, may be necessary to enhance anti-angiogenic effects and overcome this drug resistance. ebi.ac.uknih.govmdpi.comresearchgate.net Tumors can also employ other strategies for neovascularization, including the co-option of pre-existing blood vessels, further contributing to resistance to antiangiogenic therapies. mdpi.com The adaptive and evasive resistance of tumor cells to VEGF/VEGF-R inhibitors highlights the complexity of targeting angiogenesis, as demonstrated by findings where bevacizumab-adapted colon cancer cells exhibited increased expression of various VEGF/VEGF-R family members, including VEGF-A, placental growth factor, VEGF-C, VEGF-R1, and VEGF-R3. spandidos-publications.com
Immune-Related Adverse Events
While comprehensive details specifically outlining immune-related adverse events (irAEs) directly attributed to this compound in dedicated clinical trials are not extensively detailed in the provided search results, the broader context of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs), a class to which this compound belongs, suggests a potential for such events. Research indicates that the activation of inflammasomes by VEGFR TKIs may contribute to immune-related adverse events. medkoo.comsci-hub.seselleckchem.com This suggests a mechanistic link between the action of VEGFR TKIs and the potential for immune-mediated side effects.
Role in Disease Pathophysiology Research
Angiogenesis in Cancer Development and Progression
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in cancer development and progression, supplying tumors with oxygen and nutrients necessary for growth and metastasis. Semaxanib inhibits VEGFR2, a receptor expressed on endothelial cells, which is crucial for VEGF-dependent endothelial cell proliferation and migration atsjournals.orgoup.com.
Research findings have demonstrated this compound's antiangiogenic potential in various preclinical cancer models. In in vitro studies, this compound was shown to inhibit VEGF-dependent mitogenesis and migration of human endothelial cells without directly affecting the growth of diverse tumor cells in tissue culture systems, confirming that its primary target is the VEGFR on endothelial cells nih.govoup.com. When administered systemically at non-toxic doses, this compound inhibited the growth of subcutaneous tumors in mice, an effect often accompanied by the appearance of pale white tumors, indicative of its antiangiogenic properties oup.com. Furthermore, it significantly inhibited the growth of numerous tumor cell lines when grown as subcutaneous xenografts in mice, suggesting the involvement of a paracrine pathway consistent with its angiogenesis-inhibiting mechanism nih.gov. In a rat glioma model, this compound treatment led to a reduction in the density and permeability of vessels within the glioma compared to untreated control animals orthobullets.com.
The strategy of targeting angiogenesis in malignancy is considered attractive because it aims at normal endothelial cells rather than rapidly mutating tumor cells, potentially leading to less susceptibility to resistance and reduced toxicity compared to conventional cytotoxic agents nih.gov. Beyond VEGFR2, this compound also exhibits potent competitive inhibitory activity against KIT (the receptor for stem cell factor) and, to a lesser extent, the PDGF receptor, both of which are indirectly involved in angiogenesis nih.govresearchgate.net. Some studies have also suggested that this compound might exert some of its effects through the inhibition of VEGFR1 (Flt-1) nih.gov. Despite these preclinical insights, pharmacodynamic studies in humans have sometimes shown no direct antiangiogenic effects on tumor vasculature, which has been attributed to factors such as incomplete VEGFR-2 inhibition, a short plasma half-life, or inadequate drug concentration within human tumors karger.com.
Vascular Remodeling in Pulmonary Arterial Hypertension (PAH)
Pulmonary Arterial Hypertension (PAH) is a severe, progressive disease characterized by extensive pulmonary vascular remodeling, including medial hypertrophy, hyperplasia, and the formation of occlusive lesions within small precapillary arterioles mdpi.comnih.govphysiology.org. This compound has been widely utilized in PAH research due to its ability to inhibit the vascular endothelial growth factor receptor (VEGFR), which is implicated in the abnormal vascular changes seen in PAH atsjournals.orgnih.gov.
In experimental models, the administration of this compound (SU5416) has been instrumental in inducing and studying vascular remodeling characteristic of PAH. This approach often leads to increased right ventricular pressure, right ventricular hypertrophy, and signs of incipient heart failure nih.govnih.govphysiology.org. Studies have shown a fivefold increase in pulmonary artery pressure in animals treated with this compound in combination with hypoxia compared to control groups nih.govphysiology.org. Morphometric analysis in a modified angioproliferative PAH model, involving this compound injection in athymic nude rats under normoxic conditions, revealed significant hypertrophy of the pulmonary medial layer in male rats and pronounced right ventricular pressure overload nih.gov. Interestingly, female athymic rats in this model developed less severe pulmonary vascular damage, exhibiting moderate pulmonary artery muscularization and a lack of the smooth muscle cell phenotype switch observed in males nih.gov.
SU5416/Hypoxia Animal Model of PAH
The SU5416/Hypoxia model is a well-established and widely used animal model for inducing and studying PAH, as it closely mimics the plexiform lesions and severe vascular remodeling observed in human PAH atsjournals.orgnih.govatsjournals.org. This model typically involves a single subcutaneous injection of SU5416 (e.g., 20 mg/kg in rats) followed by exposure to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks, often with a subsequent return to normoxia for an additional 2-5 weeks atsjournals.orgebi.ac.uknih.govnih.govphysiology.org.
The SU5416/Hypoxia model induces a more profound and sustained pulmonary hypertension phenotype compared to chronic hypoxia alone nih.gov. In this model, rats consistently develop translatable PAH, characterized by significant increases in systolic pulmonary artery pressures (sPAP) and right ventricular hypertrophy, quantifiable by the Fulton index researchgate.netcordynamics.comahajournals.org. A longitudinal analysis spanning 8 years has further validated the reproducibility and consistency of the SU5416/Hypoxia PAH model researchgate.netahajournals.org.
Detailed research findings from this model include:
Hemodynamic Changes : Systolic pulmonary artery pressures (sPAP) progressively increase, reaching significant elevations. For instance, in one study, baseline sPAP of 36 ± 2 mmHg increased to 77 ± 8 mmHg at 14 days, 114 ± 11 mmHg at 28 days, and 131 ± 6 mmHg at 42 days following this compound treatment and hypoxia cordynamics.com.
Vascular Remodeling : The model is characterized by neointimal smooth muscle cell proliferation and obliteration of pulmonary arterioles, along with medial hypertrophy nih.govnih.govphysiology.org.
Metabolic Reprogramming : Studies using this model have identified significant metabolic alterations in affected tissues. For example, metabolomic profiling of lung samples revealed changes in glycolytic pathways, as well as glycine (B1666218) and choline (B1196258) metabolism. In right ventricle samples, increased concentrations of lactate (B86563) and alanine, end-products of glycolytic oxidation, were observed nih.gov.
It is important to note that studies have shown this compound alone is not sufficient to induce these severe PAH phenotypes or increase sensitivity to permeability-inducing agents like thapsigargin, underscoring the critical role of the combined hypoxic insult in this model nih.govphysiology.org.
Table 1: Representative Hemodynamic Data from SU5416/Hypoxia Rat Model (8-year Longitudinal Analysis) researchgate.netahajournals.org
| Parameter (Unit) | Group | Mean ± SD (n) | Reduction vs. PAH-VC (%) |
| Systolic Pulmonary Artery Pressure (sPAP, mmHg) | PAH-VC | 89 ± 24 (148) | - |
| Sildenafil | 67 ± 22 (168) | 25% | |
| Fulton Index (FI) | PAH-VC | 0.5938 ± 0.0944 (168) | - |
| Sildenafil | 0.5336 ± 0.1077 (173) | 10% |
Note: PAH-VC = Pulmonary Arterial Hypertension Vehicle Control. Sildenafil is a positive control used to demonstrate reproducibility of treatment effects.
Implications in Other Angiogenesis-Related Conditions (e.g., Retinal Diseases)
Beyond cancer and PAH, this compound's role as a VEGFR2 inhibitor suggests implications in other conditions where dysregulated angiogenesis is a pathological driver, such as various retinal diseases. Improper VEGF signaling is a known contributor to abnormal blood vessel formation in ocular conditions like age-related macular degeneration abcam.com.
Research has explored the potential of angiogenesis inhibitors, including agents like this compound, for the treatment of ophthalmic neovascular diseases such as age-related macular degeneration and diabetic retinopathy nih.gov. These conditions are characterized by the growth of new, often leaky, blood vessels in the retina or choroid, leading to vision impairment. While direct clinical application of this compound in retinal diseases has not progressed, the understanding derived from its mechanism of action contributes to the broader field of anti-angiogenic therapies for ocular pathologies. For instance, a study using SU5416 in juvenile zebrafish observed a delay in the developmental state of replacement teeth, suggesting a broader role for blood vessels in dentition and the potential for VEGF pathway modulation in developmental angiogenesis ebi.ac.uk.
Methodological Considerations in Semaxanib Research
In Vivo and In Vitro Study Design for Antiangiogenic Agents
The investigation of antiangiogenic agents like Semaxanib necessitates a comprehensive study design encompassing both in vitro (cell-based) and in vivo (living organism) models to elucidate their mechanisms of action and efficacy. This compound has demonstrated antiangiogenic potential in both types of studies wikipedia.orgwikipedia.orgmims.comfishersci.cafishersci.cahznu.edu.cn.
In vitro studies with this compound have primarily focused on its effects on endothelial cells, which are the main cellular targets for antiangiogenic therapies. This compound has been shown to inhibit the mitogenesis (cell division) of human endothelial cells that is dependent on Vascular Endothelial Growth Factor (VEGF) fishersci.cafishersci.ca. Importantly, these in vitro assays confirmed that this compound's main target is the VEGFR on endothelial cells, as it did not inhibit the growth of various tumor cell lines directly in tissue culture systems fishersci.cafishersci.ca. Specific in vitro tests conducted on human endothelial cell lines, such as HUVEC and 2H11, included colony forming assays, FACS analysis, western blotting, immunohistochemistry, migration assays, invasion assays, and endothelial tube formation assays wikipedia.org. These experiments help to characterize the direct cellular effects of the compound.
For in vivo investigations, systemic administration of this compound at non-toxic doses has been observed to inhibit subcutaneous tumor growth in mice fishersci.cafishersci.ca. The anti-tumor effect was often accompanied by the appearance of pale white tumors in drug-treated animals, a visual indicator consistent with the compound's antiangiogenic properties fishersci.ca. Beyond its direct anti-tumor angiogenesis effects, this compound has also been utilized in in vivo models to induce severe pulmonary hypertension in mice and rats when combined with chronic hypoxia, leading to the development of rodent models for pulmonary arterial hypertension, such as the Sugen/Hypoxia (SuHx) mouse model mims.com. Furthermore, studies in a mouse model for invasive lobular breast cancer explored the effects of this compound on tumor growth and metastasis, revealing a decrease in tumor vascular density, although tumor volume remained unaffected in that specific model wikipedia.org.
Pharmacodynamic Biomarker Development and Validation
Pharmacodynamic (PD) biomarkers are critical tools in drug development, providing measurable indicators of how a drug interacts with its target and influences biological or physiological functions within the body mims.com. The development and validation of these biomarkers are essential for assessing a drug's efficacy, safety, and optimal dosing in clinical trials mims.com. For antiangiogenic agents like this compound, PD biomarkers help confirm target engagement and pathway modulation unige.ch. Robust, reliable, and reproducible biomarker assays are crucial for their application in clinical contexts nih.gov. The Pharmacologic Audit Trail (PhAT) framework is often employed to link biomarkers to rational decision-making in early-phase clinical trials unige.ch.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique used to assess properties of the tumor microvasculature, making it a promising candidate as an imaging biomarker for evaluating the antiangiogenic effects of cancer treatments hznu.edu.cn. The methodology involves acquiring sequential MR images before, during, and after the injection of a gadolinium-containing contrast agent hznu.edu.cn. Changes in contrast agent uptake and washout kinetics can provide insights into tumor perfusion and vascular permeability.
In Phase I clinical studies involving this compound, DCE-MRI was incorporated as a pharmacodynamic assessment tool cenmed.comuni.luresearchgate.net. However, these studies reported no reproducible changes in DCE-MRI endpoints following this compound administration cenmed.comuni.lu. Despite these findings, the integration of DCE-MRI with other imaging techniques, such as 18-Fluorodeoxyglucose-Positron Emission Tomography (18FDG-PET), is considered valuable for detecting vascular changes that may predict early responses to antiangiogenic therapies wikidata.org.
18-Fluorodeoxyglucose-Positron Emission Tomography (18FDG-PET)
18-Fluorodeoxyglucose-Positron Emission Tomography (18FDG-PET) is a widely used imaging modality in oncology that measures glucose metabolism, serving as a marker for hexokinase activity uni.lu. Given that many malignancies exhibit increased glucose uptake and glycolytic metabolism, 18FDG-PET can provide information on tumor aggressiveness, aid in staging and restaging, and monitor treatment response uni.lu.
In a Phase I study evaluating this compound in combination with weekly cisplatin (B142131) and irinotecan (B1672180), serial 18FDG-PET scans were obtained wikidata.org. The study documented decreases in post-treatment tumor blood flow in all five imaged patients, and in four of these patients, there was also a correlation with a decrease in 18FDG avidity in the measured lesions wikidata.org. Despite these observed metabolic changes, the 18FDG-PET responses did not consistently correlate with objective radiographic responses as assessed by the Response Evaluation Criteria in Solid Tumors (RECIST) wikidata.org. Researchers suggested that 18FDG-PET might serve as a useful pharmacodynamic marker of this compound's bioactivity, but further development and larger trials are needed to fully establish its predictive value wikidata.org.
Assessment of VEGF Serum Levels
Vascular Endothelial Growth Factor (VEGF) is a key angiogenic factor, and its circulating levels have been correlated with the aggressiveness, stage, and prognosis of certain cancers, such as colorectal cancer fishersci.ca. Therefore, monitoring VEGF serum levels has been explored as a pharmacodynamic biomarker for antiangiogenic agents targeting the VEGF pathway.
In Phase I studies of this compound, the assessment of VEGF serum levels was included as a pharmacodynamic evaluation cenmed.com. Blood samples were collected at baseline and at various time points (2, 4, and 24 hours) after the this compound infusion to measure VEGF levels in serum, platelet-rich plasma, and platelet-stabilized plasma cenmed.com. One study reported that serial assessments of VEGF in a cohort of patients treated with this compound at a dose of 145 mg m-2 did not show a statistically significant treatment-related change cenmed.comuni.lu. Conversely, another study investigating this compound in combination with thalidomide (B1683933) in patients with metastatic melanoma noted increasing serum VEGF concentrations in patients who remained on study for more than four months. This observation could potentially indicate a compensatory mechanism by the body in response to VEGF pathway inhibition.
Advanced Computational Modeling
Advanced computational modeling techniques have become integral to drug discovery and development, complementing traditional experimental approaches. In the context of tyrosine kinase inhibitors like this compound, computational chemistry and rational drug design were incorporated into the development platform to identify and optimize potential inhibitors fishersci.ca. These methodologies, particularly those with low computational costs such as 3D-Quantitative Structure-Activity Relationships (3D-QSAR) and molecular docking, are valuable for processing experimental data and providing insights into the molecular characteristics that influence a compound's activity.
3D-QSAR and Molecular Docking Simulations
3D-QSAR and molecular docking simulations are powerful computational tools used to understand the relationship between a compound's three-dimensional structure and its biological activity, as well as to predict how molecules interact with their target proteins. These techniques have been applied to this compound and other VEGFR2 inhibitors to elucidate their binding mechanisms and potency.
A notable study utilized 3D-QSAR, docking, and molecular dynamics simulations to investigate the differences in VEGFR2 inhibitory activities between this compound (SU5416) and SU5205 (3-[4'-fluorobenzylidene]indolin-2-one). Despite their structural similarities, this compound was found to be 87 times more effective as a VEGFR2 inhibitor than SU5205.
To understand this disparity, comparative molecular field analysis (CoMFA) was performed on a dataset of 48 2-indolinone derivatives, including this compound and SU5205, correlating their structures with VEGFR2 inhibitory activities. The most effective CoMFA model, developed using a training set of 40 compounds, incorporated steric and electrostatic fields, which successfully explained the structural differences contributing to the varying activities of this compound and SU5205.
Molecular docking and dynamics simulations further revealed that both this compound and SU5205 adopt similar orientations and exhibit comparable dynamics within the active site of VEGFR2. However, a key distinction identified was that the hydrophobic pocket of VEGFR2 was more exposed to the solvent when complexed with SU5205. Energetic analyses, including Embrace and MM-GBSA calculations, indicated that the potency of ligand binding for these compounds is predominantly governed by van der Waals contacts. These computational insights are crucial for guiding the design of more potent and selective VEGFR2 inhibitors.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules and their interactions at an atomic level. In this compound research, MD simulations have been instrumental in understanding the relationship between the compound's structure and its activity as a VEGFR2 inhibitor. fluoroprobe.comuh.cu
A comparative study utilizing 3D-QSAR, docking, and MD simulations explored the differences in VEGFR2 inhibitory activities between this compound (SU5416) and SU5205 (3-[4'-fluorobenzylidene]indolin-2-one), two structurally similar drugs. Despite their structural resemblance, this compound demonstrates significantly higher efficacy, being 87 times more effective than SU5205 in inhibiting VEGFR2. fluoroprobe.comuh.cu
MD simulations revealed that both this compound and SU5205 exhibit similar orientation and dynamics within the VEGFR2 active site. However, a key distinction identified was that the hydrophobic pocket of VEGFR2 was more exposed to the solvent medium when complexed with SU5205. fluoroprobe.comuh.cu Energetic analyses, including Embrace and MM-GBSA calculations, further indicated that the potency of ligand binding is primarily governed by van der Waals contacts. fluoroprobe.comuh.cu Specific amino acid residues identified as interacting with these inhibitors include Leu840, Val848, Ala866, Lys868, Val899, Glu917, Phe918, Cys919, Gly922, Asn923, and Phe1047, with Glu917 and Cys919 forming hydrogen bonds. uh.cu
Quality Control and Equivalence of Research Grade this compound
The consistency and reliability of research findings are heavily dependent on the quality and equivalence of the chemical compounds utilized. This compound (SU5416) is widely employed in pulmonary arterial hypertension (PAH) research, particularly in established animal models where it is typically administered at doses such as 20 mg/kg in rats. mims.com
Given that this compound is commercially available from various vendors, there can be substantial cost variability, with prices for 10 mg ranging from approximately $8.40/mg to $27.00/mg. Researchers often exhibit high brand loyalty to minimize experimental variability that might arise from switching suppliers.
To assess the equivalence and potency of this compound products from different suppliers, endothelial tube formation assays are commonly employed. As an antiangiogenic compound, this compound's presence disrupts the formation of endothelial tubes, providing a quantifiable measure of its activity. These assays are typically performed using rat pulmonary microvascular endothelial cells (e.g., RA-6011) and involve testing various concentrations of SU5416, such as 12.5 μM, 25 μM, and 50 μM. High-performance liquid chromatography (HPLC) is also a standard method for analyzing the purity and consistency of research-grade this compound. For instance, some suppliers provide this compound with a purity of 99.99% as determined by HPLC, accompanied by certificates of analysis (COA), nuclear magnetic resonance (NMR) spectroscopy data, and safety data sheets (SDS) as part of their quality control measures.
Table 1: Illustrative this compound Supplier Pricing (10 mg quantity)
| Supplier Category | Price Range per mg (USD) |
| Various Vendors | $8.40 - $27.00 |
Future Directions and Research Gaps
Exploring Novel Combinatorial Regimens
The limited efficacy of Semaxanib as a single agent in clinical trials has highlighted the need for exploring its potential in combination with other therapeutic agents. Early studies attempted combinations, such as with irinotecan (B1672180), and with fluorouracil and leucovorin in metastatic colorectal cancer, showing some objective responses in preliminary analyses, but ultimately leading to discontinuation due to lack of significant clinical benefit in later phases. nih.govresearchgate.netnih.govoup.comoup.com A Phase I study combining this compound with weekly cisplatin (B142131) and irinotecan in advanced solid tumors was well-tolerated but showed no evidence of clinical activity. karger.comnih.govresearchgate.net
Future research could focus on:
Rational Combination Design : Identifying new synergistic drug combinations based on a deeper understanding of this compound's molecular interactions and potential compensatory pathways activated upon its administration. This could involve combining it with agents that target different angiogenic pathways, tumor cell proliferation, or immune checkpoints.
Overcoming Redundancy : Addressing the intrinsic redundancy of signaling mechanisms in angiogenesis that may confer tumor resistance to single-target antiangiogenic compounds. nih.gov Combinations with kinase inhibitors having broader target specificities or agents that inhibit blood vessel maturation by targeting pericyte coverage could be explored. nih.govfrontiersin.org
Investigation of this compound in Other Disease Contexts
While this compound's primary focus was oncology, its mechanism of inhibiting VEGFR2 suggests potential applications beyond cancer. wikipedia.orgabcam.com
Areas for future investigation include:
Hyperpigmentation Diseases : Recent research indicates that this compound can suppress melanogenesis by modulating CRTC3 independently of VEGF signaling. This suggests a promising role for this compound in developing therapeutics for hyperpigmentation, potentially through topical application. ontosight.ainih.govresearchgate.net
Pulmonary Hypertension : this compound has been used to induce animal models of chronic intermittent hypoxia, and studies have examined its role in pulmonary hypertension, particularly in mechanisms related to right ventricular myocyte apoptosis and fibrosis. wikipedia.orgciteab.comebi.ac.uk Further investigation into its therapeutic potential in this area, possibly by modulating angiogenesis or vascular remodeling, is warranted.
Retinal Diseases : Dysregulation of VEGF receptor signaling is implicated in retinal diseases like age-related macular degeneration, where improper VEGF signaling contributes to abnormal blood vessel formation. abcam.com Given this compound's potent VEGFR2 inhibition, its application in ocular neovascularization warrants further exploration, although preclinical studies have also shown it can increase glutamate-induced neuronal damage in some contexts. nih.govabcam.comciteab.com
Other Proliferative and Inflammatory Conditions : The broad concept of "signal transduction therapy" for proliferative diseases like psoriasis and retinosis, as well as inflammatory conditions such as sepsis and multiple sclerosis, could potentially include agents like this compound that modulate RTK pathways. nih.gov
Identifying and Overcoming Resistance Mechanisms
The limited clinical efficacy of this compound, similar to other anti-angiogenic drugs, highlights the challenge of drug resistance. researchgate.net While endothelial cells of tumor microvasculature were initially thought to be less prone to genetic instability and drug resistance, acquired resistance to anti-angiogenic therapies is a recognized issue. tandfonline.com
Future research should focus on:
Molecular Mechanisms of Resistance : Elucidating the specific molecular mechanisms by which cancer cells or the tumor microenvironment develop resistance to this compound. This could involve understanding compensatory angiogenic pathways, activation of alternative growth factor receptors, or changes in tumor metabolism.
Targeting Resistance Pathways : Developing strategies to overcome identified resistance mechanisms. This might involve combining this compound with inhibitors of other pathways (e.g., FGF2/FGFR2, PDGF/PDGFR signaling which can enhance pericyte proliferation and recruitment and contribute to resistance), or agents that address hypoxia-induced autophagy. frontiersin.org
Hybrid Molecules : Exploring isatin-based hybrid molecules, as this compound is an isatin (B1672199) derivative, which have shown potential to overcome drug resistance with reduced side effects by incorporating other anticancer pharmacophores. capes.gov.brresearchgate.net
Development of Improved Pharmacodynamic Markers
Effective pharmacodynamic (PD) markers are crucial for monitoring drug activity, optimizing dosing, and predicting patient response. nih.gov For this compound, initial studies showed that 18FDG-PET responses were documented but did not consistently predict response according to RECIST criteria, indicating a need for further development of adjunctive imaging tools. karger.comnih.govresearchgate.net
Key areas for development include:
Circulating Biomarkers : Investigating a suite of predictive, pharmacodynamic, and surrogate response biomarkers that can identify patients most likely to benefit from this compound and monitor their response. nih.gov While some VEGFR TKI biomarker signatures have emerged (e.g., increases in plasma VEGF and PlGF, reductions in soluble VEGFR-2), more consistent and predictive markers are needed. nih.gov
Imaging Biomarkers : Further developing and validating imaging techniques, beyond 18FDG-PET, that can accurately assess the antiangiogenic effects of this compound in tumors. Dynamic contrast-enhanced MRI (DCE-MRI) has been used as a pharmacodynamic assessment tool in some studies and warrants further investigation. researchgate.net
Molecular Biomarkers : Identifying molecular changes within tumor tissue or circulating tumor cells that correlate with this compound's activity and patient outcomes. This includes exploring its interaction with the aryl hydrocarbon receptor (AhR), as this compound has been identified as a putative AhR ligand, which could lead to novel biomarkers for its effects on cell proliferation. oncotarget.com
Comparative Studies with Next-Generation Tyrosine Kinase Inhibitors
The discontinuation of this compound's clinical development was partly influenced by the emergence of more efficacious next-generation tyrosine kinase inhibitors (TKIs), such as Sunitinib (SU11248). wikipedia.orgmedkoo.comascopubs.org Sunitinib was rationally designed for higher bioavailability and nanomolar-range potency against VEGFR and PDGFR, and it inhibits other tyrosine kinases like KIT, FLT3, CSF-1, and RET, demonstrating robust antitumor activity and achieving FDA approval for certain cancers. wikipedia.orgascopubs.org
Future research should include:
Head-to-Head Comparisons : Conducting comparative studies between this compound and newer TKIs to precisely delineate their differences in efficacy, specificity, and resistance profiles. While this compound's development was halted, understanding its relative strengths and weaknesses compared to successful TKIs could inform the design of future antiangiogenic agents.
Mechanism-Based Differentiation : Investigating if this compound possesses unique mechanistic properties or targets that are not fully covered by next-generation TKIs, which might justify its re-evaluation for specific patient populations or disease subtypes. For instance, its distinct effect on melanogenesis via CRTC3 modulation suggests a unique pathway that might not be a primary target for other TKIs. nih.govresearchgate.net
Niche Applications : Identifying specific contexts where this compound might still offer a therapeutic advantage, perhaps in combination with other agents, or in non-oncological indications where its particular target profile is beneficial and less prone to the resistance mechanisms observed in cancer.
Q & A
Q. How can combination therapies with this compound be systematically evaluated for synergistic anti-angiogenic effects?
- Methodological Answer : Pair this compound with agents like curcuminoids and quantify synergy via Combination Index (CDI) analysis. For example, 25 µM this compound combined with 20 µM DMC reduced HUVEC viability to 40.79% (CDI = 0.82), indicating additive effects . Use Chou-Talalay plots to distinguish synergistic vs. antagonistic interactions.
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter log-logistic) to calculate IC50 values. Report 95% confidence intervals and validate assumptions via residual plots. For in vivo studies, use mixed-effects models to account for tumor growth variability .
Q. How can functional vascular density be quantitatively assessed in this compound-treated tumors?
Q. What controls are critical when designing this compound experiments to ensure reproducibility?
- Methodological Answer : Include vehicle (DMSO) controls, positive controls (e.g., Bevacizumab for angiogenesis inhibition ), and baseline tumor growth curves. For in vitro assays, standardize serum concentration (e.g., 0.5% FBS for HUVEC quiescence) and pre-treat cells with this compound for 2 hours before VEGF stimulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
